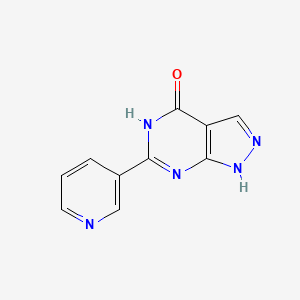
Ori-trn-002
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORI-TRN-002 is a novel compound identified as a potent inhibitor of Aquaporin 4 (AQP4), a water channel protein predominantly expressed in the brain. This compound has shown promise in treating cerebral edema, a condition characterized by the excessive accumulation of fluid in the brain .
Preparation Methods
The synthesis of ORI-TRN-002 involves extensive density-functional theory (DFT) calculations to identify a thermodynamically stable tautomer of the AQP4-specific inhibitor TGN-020. This novel form, featuring a distinct hydrogen-bonding pattern, served as a template for a COSMOsim-3D-based virtual screen of proprietary compounds from Origenis™. The screening identified this compound, an electronic homologue of TGN-020, demonstrating high solubility and low protein binding .
Chemical Reactions Analysis
ORI-TRN-002 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ORI-TRN-002 has several scientific research applications, including:
Chemistry: Used as a model compound for studying AQP4 inhibition and its effects on water permeability.
Biology: Investigated for its role in modulating water transport in cells, particularly in the brain.
Medicine: Explored as a potential therapeutic agent for treating cerebral edema and other conditions involving abnormal fluid accumulation.
Mechanism of Action
ORI-TRN-002 exerts its effects by acutely blocking AQP4, thereby reducing water permeability in cells. This inhibition helps prevent the formation of cerebral edema by limiting the excessive accumulation of fluid in the brain. The molecular targets and pathways involved include the specific binding of this compound to AQP4, leading to its functional inhibition .
Comparison with Similar Compounds
ORI-TRN-002 is compared with other AQP4 inhibitors, such as TGN-020 and AER-270. While TGN-020 and AER-270 also inhibit AQP4, this compound exhibits superior solubility and overcomes free fraction limitations, making it a more promising candidate for therapeutic applications. The unique hydrogen-bonding pattern and electronic distribution of this compound contribute to its enhanced efficacy .
Similar compounds include:
TGN-020: An AQP4-specific inhibitor with a distinct hydrogen-bonding pattern.
AER-270: An investigational drug found to reduce cerebral edema
Properties
Molecular Formula |
C10H7N5O |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
6-pyridin-3-yl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H7N5O/c16-10-7-5-12-15-9(7)13-8(14-10)6-2-1-3-11-4-6/h1-5H,(H2,12,13,14,15,16) |
InChI Key |
JAMWMTHNXRNHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=NN3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















